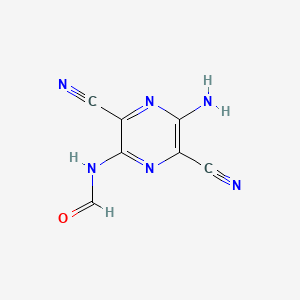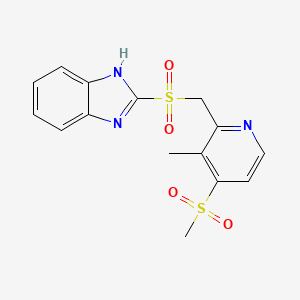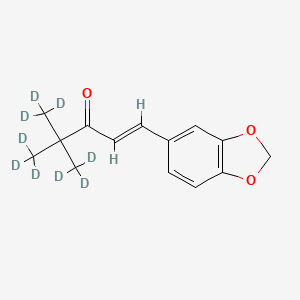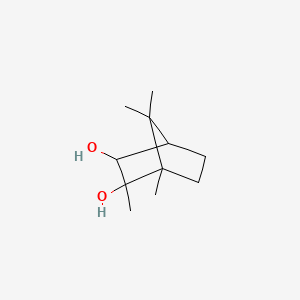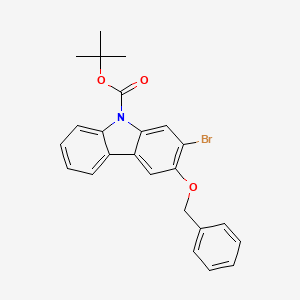
2-(4-Fluorophenoxy-d4)-acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenoxy-d4)-acetic Acid is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include enhanced stability and distinct spectroscopic characteristics. The presence of deuterium atoms makes it particularly useful in studies involving metabolic pathways, environmental analysis, and chemical reaction mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy-d4)-acetic Acid typically involves the introduction of deuterium atoms into the molecular structure. One common method is the deuteration of 4-fluorophenol, followed by its reaction with chloroacetic acid under basic conditions to form the desired product. The reaction conditions often include the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluorophenoxy-d4)-acetic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom in the phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenoxy-d4)-acetic Acid has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry due to its distinct isotopic signature.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the metabolism and distribution of pharmaceutical compounds.
Industry: Applied in environmental analysis to detect and quantify pollutants in air, water, and soil samples.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluorophenoxy-d4)-acetic Acid involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, making it a valuable tool in studying reaction mechanisms and metabolic processes. The compound’s unique isotopic signature allows for precise tracking and analysis in various experimental setups.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Fluorophenoxy)-acetic Acid: The non-deuterated version of the compound, commonly used in similar applications but lacks the enhanced stability and distinct spectroscopic properties of the deuterated form.
2-(4-Chlorophenoxy)-acetic Acid: A structurally similar compound with a chlorine atom instead of fluorine, used in herbicides and plant growth regulators.
2-(4-Bromophenoxy)-acetic Acid: Another analog with a bromine atom, used in similar research applications but with different reactivity and properties.
Uniqueness
2-(4-Fluorophenoxy-d4)-acetic Acid stands out due to its deuterium content, which provides enhanced stability and unique spectroscopic characteristics. This makes it particularly valuable in studies requiring precise tracking and analysis, such as metabolic research and environmental analysis.
Propiedades
Número CAS |
1346598-29-5 |
|---|---|
Fórmula molecular |
C8H7FO3 |
Peso molecular |
174.164 |
Nombre IUPAC |
2-(2,3,5,6-tetradeuterio-4-fluorophenoxy)acetic acid |
InChI |
InChI=1S/C8H7FO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)/i1D,2D,3D,4D |
Clave InChI |
ZBIULCVFFJJYTN-RHQRLBAQSA-N |
SMILES |
C1=CC(=CC=C1OCC(=O)O)F |
Sinónimos |
p-Fluorophenoxyacetic Acid-d4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


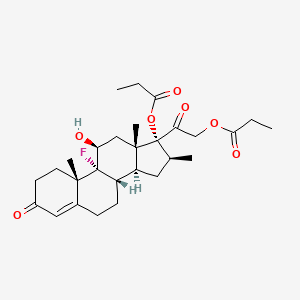
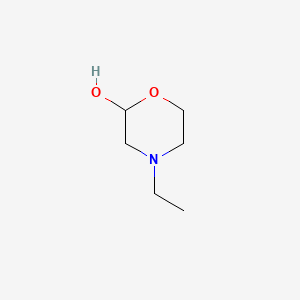
![5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Methyl Ester](/img/structure/B584147.png)
![Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B584148.png)
